Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, including a pyrazolo[1,5-a]pyrimidine core, a furan ring, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan and thiophene rings through various coupling reactions. Key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve a Suzuki coupling reaction.
Attachment of the thiophene ring: This can be done through a Stille coupling reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Optimization of temperature and pressure conditions: .
Employment of catalysts to enhance reaction rates: .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to the active site of an enzyme: Inhibiting its activity.
Interacting with a receptor: Modulating its signaling pathways.
Altering the structure of a protein: Affecting its function.
Comparison with Similar Compounds
ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Furan-containing compounds: These compounds contain a furan ring and may have similar reactivity.
Thiophene-containing compounds: These compounds contain a thiophene ring and may have similar properties.
The uniqueness of ETHYL 2-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Properties
Molecular Formula |
C21H17ClF2N4O4S |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
ethyl 2-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H17ClF2N4O4S/c1-4-31-20(30)17-10(2)11(3)33-19(17)26-18(29)13-9-16-25-12(14-6-5-7-32-14)8-15(21(22,23)24)28(16)27-13/h5-9H,4H2,1-3H3,(H,26,29) |
InChI Key |
DUJMTRRIHBTSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
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